molecular formula C22H24ClN3OS B3013042 1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide CAS No. 1396850-27-3

1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B3013042
CAS No.: 1396850-27-3
M. Wt: 413.96
InChI Key: JKZLTHBIPDKVQG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentanecarboxamide core, substituted with a 4-chlorophenyl group and a 1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl side chain. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound could be investigated for its potential pharmacological properties, including its effects on specific molecular targets and pathways.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the targets, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical and biological properties.

    1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenecarboxamide:

    1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopropanecarboxamide: The presence of a cyclopropane ring in this compound may result in unique chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3OS/c1-26-15-18(19-5-4-14-28-19)25-20(26)10-13-24-21(27)22(11-2-3-12-22)16-6-8-17(23)9-7-16/h4-9,14-15H,2-3,10-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZLTHBIPDKVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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